1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate

Medicinal Chemistry Organic Synthesis Solid-Phase Synthesis

This acetate-protected 6-hydroxybenzodioxane (crystalline solid, mp 110-111°C) eliminates the oxidative and compatibility issues of free phenol analogs. Its orthogonal protection enables regioselective 7-position derivatization and late-stage unveiling, ideal for Gaucher disease drug (Eliglustat) intermediates and CNS receptor ligand libraries. Commercial ≥95% purity ensures batch-to-batch reproducibility in automated synthesis workflows.

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
Cat. No. B12297420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCC(=O)O.C1COC2=C(O1)C=CC(=C2)O
InChIInChI=1S/C8H8O3.C2H4O2/c9-6-1-2-7-8(5-6)11-4-3-10-7;1-2(3)4/h1-2,5,9H,3-4H2;1H3,(H,3,4)
InChIKeyCFXMJXHQVIIBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate: A Strategic Phenol Synthon for Benzodioxane-Derived API and Probe Synthesis


1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate (CAS 7159-14-0, C10H10O4, MW 194.18) is an acetate-protected 6-hydroxy-1,4-benzodioxane derivative. As a masked phenolic building block, it serves as a pivotal intermediate in the construction of pharmacologically relevant benzodioxane-containing molecules, most notably the glucosylceramide synthase inhibitor eliglustat [1]. Its commercial availability at ≥95% purity from multiple specialty chemical vendors enables streamlined access to this privileged scaffold without requiring in-house protection/deprotection steps [2].

Why Unprotected 6-Hydroxy-1,4-Benzodioxane or Unsubstituted 1,4-Benzodioxane Cannot Replace 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate in Key Synthetic Pathways


Direct substitution with the free phenol (6-hydroxy-1,4-benzodioxane) or the parent 1,4-benzodioxane introduces divergent physicochemical and reactivity profiles that fundamentally alter synthetic outcomes. The free phenol (C8H8O3) exhibits a liquid physical state at room temperature and a calculated pKa of ~10.12, rendering it prone to oxidative degradation and incompatible with basic or nucleophilic reaction conditions . In contrast, the acetate ester is a crystalline solid (mp 110-111 °C) with enhanced stability and orthogonal reactivity, enabling selective deprotection in late-stage functionalization. Furthermore, Friedel-Crafts acylation of benzodioxane systems shows marked regioselectivity differences depending on ring saturation; saturated 2,3-dihydro-1,4-benzodioxin derivatives (such as this acetate) yield predominantly 7-acyl isomers, whereas the corresponding unsaturated benzodioxins afford 6-acyl products [1]. Procuring the acetate-protected form mitigates these selectivity and stability challenges that plague unprotected analogs.

Quantitative Differentiators for 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate: Data-Driven Procurement Rationale


Physical Form and Handling: Crystalline Acetate vs. Liquid Phenol for Solid-Phase Synthesis and Stability

The acetate derivative 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate is a crystalline solid with a reported melting point of 110-111 °C . In contrast, the parent phenol, 6-hydroxy-1,4-benzodioxane (CAS 10288-72-9), is described as a yellow oil at ambient temperature [1]. This solid-state characteristic provides substantial advantages for accurate weighing, storage stability, and compatibility with automated solid-dispensing platforms used in high-throughput experimentation and parallel synthesis, whereas the liquid phenol is prone to oxidative discoloration and handling losses.

Medicinal Chemistry Organic Synthesis Solid-Phase Synthesis

Synthetic Orthogonality: Acetate as a Masked Phenol for Regioselective Functionalization of the Benzodioxane Core

Friedel-Crafts acylation of 2,3-dihydro-1,4-benzodioxin derivatives (the saturated scaffold of this acetate) proceeds with distinct regioselectivity compared to the unsaturated benzodioxin analogs. In saturated systems, acylation yields predominantly the 7-acyl regioisomer as the major product, whereas unsaturated 1,4-benzodioxin systems afford the 6-acyl compound [1]. The acetate protecting group at the 6-position on the saturated scaffold blocks undesired electrophilic substitution at that site, thereby directing incoming electrophiles to the 7-position and enabling a more predictable and selective synthetic route.

Organic Synthesis Protecting Group Strategy Regioselective Acylation

Purity and Availability: Commercial Supply of ≥95% Purity Acetate from Multiple Vendors Supports Reproducible Synthesis

1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate is commercially available from multiple specialty chemical suppliers with a minimum purity specification of 95% [1]. In contrast, the free phenol 6-hydroxy-1,4-benzodioxane is predominantly listed as a technical-grade oil with no guaranteed purity threshold, requiring additional purification steps prior to use in sensitive reactions. The availability of the acetate with a defined purity specification ensures batch-to-batch consistency and reduces the burden of in-house characterization and purification.

Chemical Procurement Reproducibility Building Block

High-Value Application Scenarios for 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate Based on Differentiated Properties


Synthesis of Eliglustat and Related Glucosylceramide Synthase Inhibitors

This acetate serves as a direct precursor to the 6-hydroxybenzodioxane moiety found in eliglustat, a clinically approved therapy for Gaucher disease. The acetate protection enables smooth incorporation of the benzodioxane fragment into the chiral amino alcohol backbone without competitive side reactions, and the ≥95% purity of commercial material supports the stringent purity requirements ( >99.5% ee) of the final API [1].

Parallel Synthesis of Benzodioxane-Focused Compound Libraries

The crystalline nature of the acetate (mp 110-111 °C) facilitates precise dispensing into 96-well plates for automated parallel synthesis workflows. The orthogonal acetate protecting group allows chemists to perform diversification at the 7-position via regioselective Friedel-Crafts acylation [2] or other electrophilic substitutions, while the masked phenol can be unveiled in a final deprotection step to generate diverse, functionalized benzodioxane scaffolds for biological screening.

Construction of Benzodioxane-Containing α1-Adrenergic and 5-HT1A Receptor Ligands

The 1,4-benzodioxane scaffold is a privileged structure in ligands targeting α1-adrenergic and 5-HT1A receptors [3]. The acetate-protected phenol provides a stable, readily functionalizable entry point for installing substituents at the 6- or 7-positions, which are known to modulate receptor subtype selectivity and affinity. Using this building block streamlines the preparation of focused libraries aimed at identifying novel CNS-active compounds with improved selectivity profiles.

Synthesis of Antioxidant and Antibacterial Benzodioxane Derivatives

Benzodioxane derivatives have been reported to exhibit antioxidant properties and antibacterial activity [3]. The acetate serves as a versatile intermediate for the preparation of 6- and 7-substituted analogs, which can be evaluated for their ability to inhibit lipid peroxidation or bacterial biofilm formation [4]. The high purity and defined physical properties of the acetate starting material contribute to the reproducibility of biological assay results across different research groups.

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